molecular formula C9H12N2O3 B13662526 Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate

Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate

Cat. No.: B13662526
M. Wt: 196.20 g/mol
InChI Key: ACCYBHRQQHHZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C9H12N2O3. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a pyrazine ring substituted with ethyl, methoxy, and methyl groups, making it an interesting subject for chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate typically involves the reaction of 3-methoxy-5-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used in this process include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic processes or induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methylpyrazine-2-carboxylate
  • 3-Alkyl-2-methoxypyrazines
  • 2-Ethyl-3-methylpyrazine

Uniqueness

Ethyl 3-methoxy-5-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-methoxy-5-methylpyrazine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(12)7-8(13-3)11-6(2)5-10-7/h5H,4H2,1-3H3

InChI Key

ACCYBHRQQHHZCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(N=C1OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.